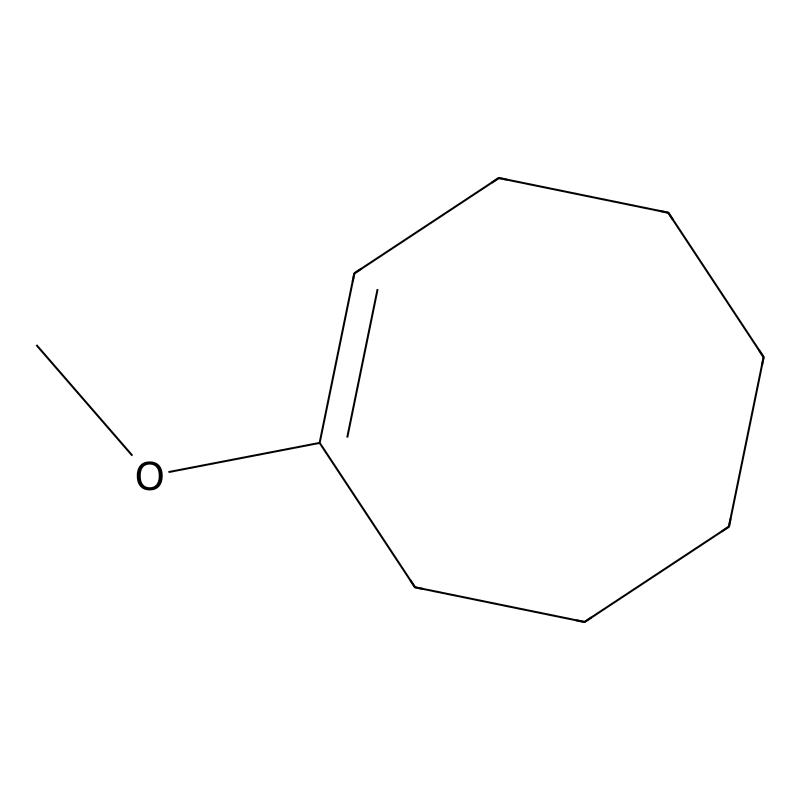1-Methoxycyclooctene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Polymer Materials Science
1-Methoxycyclooctene is used in the field of Polymer Materials Science .
- It’s used in the development of mechanophores - molecular units that respond to mechanical force . This is a part of a larger field known as polymer mechanochemistry, which investigates macroscopic deformation, failure, and healing of polymer materials .
- The methods of application involve the synthesis and incorporation of mechanophores into polymers . The specific technical details and parameters would depend on the type of polymer and mechanophore being used.
- The outcomes of this application are significant in materials science. It helps in understanding and controlling the mechanical properties of materials, which can lead to the development of self-healing materials, among other things .
Agriculture and Food Industry
1-Methoxycyclooctene also finds application in the Agriculture and Food Industry .
- Specifically, it’s used as an ethylene action inhibitor in the postharvest storage of fruits and vegetables . Ethylene is a hormone that accelerates ripening and senescence in fruits and vegetables. By inhibiting its action, 1-Methoxycyclooctene can help prolong the shelf life of these products .
- The method of application typically involves treating the harvested fruits and vegetables with 1-Methoxycyclooctene . The specific technical details and parameters would depend on the type of produce and the desired shelf life.
- The results of this application include better storage quality and better senescence control of stored produces . This can be particularly beneficial for long-distance transportation of fruits and vegetables .
1-Methoxycyclooctene is an organic compound with the molecular formula C_{10}H_{18}O. It consists of a cyclooctene ring, which is an eight-membered carbon ring with one double bond, and a methoxy group (-OCH_{3}) attached to it. This compound is characterized by its unique structure that combines the properties of cyclic alkenes and ethers. The presence of the methoxy group influences its reactivity and solubility, making it a subject of interest in various chemical research fields.
- Addition Reactions: The double bond in cyclooctene can undergo electrophilic addition reactions. For example, it can react with hydrogen halides to form haloalkanes.
- Oxidation Reactions: The compound can be oxidized to form alcohols or carbonyl compounds, depending on the conditions used (e.g., using potassium permanganate).
- Esterification: The methoxy group can participate in esterification reactions with carboxylic acids, leading to the formation of esters.
- Elimination Reactions: Under certain conditions, 1-methoxycyclooctene can also undergo elimination reactions to regenerate the double bond.
These reactions highlight its potential as a versatile intermediate in organic synthesis.
1-Methoxycyclooctene can be synthesized through various methods, including:
- Cyclization Reactions: Starting from linear precursors such as octadienes, cyclization can be induced through heat or catalytic processes to form the cyclooctene structure.
- Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
- Alkene Metathesis: This method involves the use of catalysts (like Grubbs' catalyst) to rearrange alkenes, allowing for the formation of 1-methoxycyclooctene from other alkenes.
These methods provide pathways for synthesizing 1-methoxycyclooctene in laboratory settings.
1-Methoxycyclooctene has potential applications in:
- Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
- Material Science: Its unique structural properties may allow its use in developing new polymers or materials with specific characteristics.
- Research: Used as a model compound in studies investigating reaction mechanisms involving cyclic alkenes and ethers.
Interaction studies involving 1-methoxycyclooctene primarily focus on its reactivity with various reagents and its behavior in different solvents. Understanding these interactions provides insights into its stability and potential applications. For example, studies examining its reaction with nucleophiles could reveal information about its electrophilic sites and reactivity patterns.
Several compounds share structural similarities with 1-methoxycyclooctene. Here are a few notable examples:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Cyclooctene | Cyclic alkene | Simple cyclic structure without substituents |
| 1-Methoxycyclohexene | Cyclic alkene with ether | Smaller ring size; different physical properties |
| Methoxycylopentene | Cyclic alkene with ether | Smaller ring size; potential for different reactivity |
| 2-Methoxycyclohexane | Cyclic alkane with ether | Saturated structure; no double bonds |
Uniqueness
1-Methoxycyclooctene is unique due to its eight-membered ring structure combined with a methoxy group that affects its reactivity and potential applications differently than smaller cyclic compounds. Its larger ring size allows for more flexibility and distinct steric interactions compared to cyclohexenes or cyclopentanes.








